

Toxicity Comparison: PFDA vs. PFOA & PFOS

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Compound Focus: Perfluorodecanoic acid

CAS No.: 335-76-2

Cat. No.: S539037

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Feature	PFDA (C10)	PFOA (C8)	PFOS (C8)
Carbon Chain Length	10 carbons [1]	8 carbons [1] [2] [3]	8 carbons [1] [3]
General Toxicity Insight	Longer chain generally increases bioaccumulation and toxicity [1]. Higher cytotoxicity than PFOA/PFOS in immune cells [4].	Well-studied legacy compound; phased out due to health concerns [1] [2].	Well-studied legacy compound; phased out due to health concerns [1] [2].
Cytotoxicity in Immune Cells (THP-1)	Macrophages: More cytotoxic than PFOA and PFNA [4]	Less cytotoxic than PFDA and PFOS in macrophages [4]	Macrophages: More cytotoxic than PFOA [4]
Oxidative Stress	Induces oxidative stress by inhibiting mitochondrial β -oxidation [5]	Can generate Reactive Oxygen Species (ROS) [4]	Can generate Reactive Oxygen Species (ROS) [4]
Key Health Effect Associations	Increased cholesterol; reduced antibody response [6]	Carcinogenicity (kidney, testicular); increased cholesterol; reduced antibody response [2] [6]	Increased cholesterol; reduced antibody response [6]

Detailed Experimental Data and Protocols

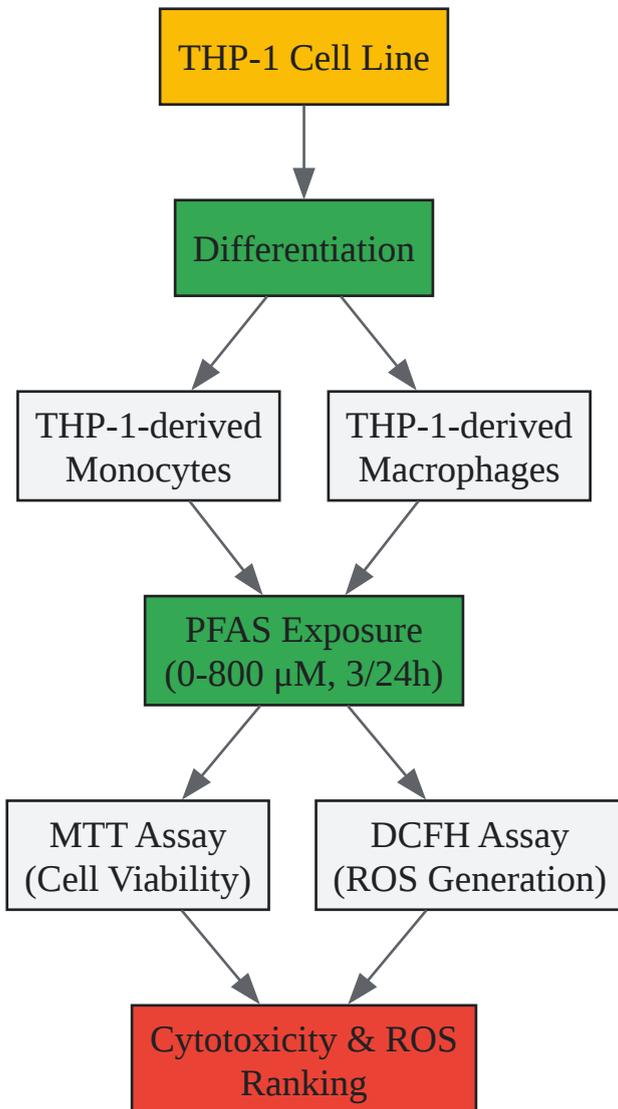
Supporting experimental data and methodologies from key studies provide evidence for the comparisons summarized in the table.

In Vitro Immunotoxicity Study (2024)

This study investigated the structure-activity relationship of various PFAS, including PFDA, PFOA, and PFOS, using human immune cells [4].

- **Cell Model:** THP-1 cell line (human leukemia monocytic cells), used as both **monocytes** and **differentiated macrophages** [4].
- **Exposure Protocol:** Cells were exposed to PFAS in a concentration range of **0-800 µM** for either **3 or 24 hours** [4].
- **Assessment Endpoints:**
 - **Cell Viability:** Measured using the **MTT assay**, a colorimetric test for metabolic activity [4].
 - **Reactive Oxygen Species (ROS) Generation:** Measured using the **DCFH assay**, which fluoresces in the presence of ROS [4].
- **Key Findings on Cytotoxicity:**
 - In **macrophages**, the cytotoxicity ranking was: **6:2 FTOH > 4:2 FTOH > PFOS > PFDA > PFNA > PFOA > PFHxS** [4]. This shows that PFDA was more cytotoxic than both PFOA and PFNA (a C9 PFAS), though slightly less than PFOS in this specific cell model and assay.

The experimental workflow of this study can be summarized as follows:



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Mechanism of Oxidative Stress Induction by PFDA (2025)

A 2025 study provided deeper insight into a specific molecular mechanism through which PFDA exerts its toxic effects.

- **Finding:** PFDA increases oxidative stress in zebrafish by inhibiting mitochondrial β -oxidation [5].
- **Mechanism Interpretation:** Mitochondrial β -oxidation is the process by which fatty acids are broken down to produce energy. By inhibiting this process, PFDA likely causes an accumulation of fatty acids and disrupts normal mitochondrial function, leading to the production of harmful reactive oxygen

species (ROS) and cellular damage [5]. This identified mechanism contributes to understanding its higher relative toxicity.

Research Trends and Regulatory Context

- **The Chain-Length Trend:** A consistent finding in PFAS toxicology is that, within the same class (e.g., PFCAs), **longer carbon chains generally lead to greater potential for bioaccumulation and increased toxicity** [1]. As a C10 carboxylic acid, PFDA fits this pattern of being more potent than the shorter-chain PFOA (C8) [1].
- **Regulatory Status:** PFOA and PFOS have been largely phased out of production in the US and are listed under the Stockholm Convention on Persistent Organic Pollutants due to health concerns [1] [2] [7]. This has led to their replacement with other PFAS, including longer-chain compounds like PFNA (C9) and PFDA (C10), which are now being more frequently detected in the environment and are under increased scientific scrutiny [1].

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